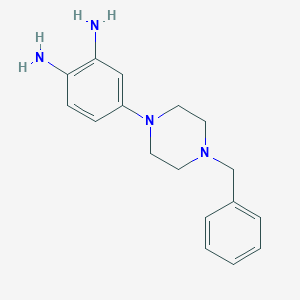![molecular formula C22H21ClN2OS B2917299 4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 343373-61-5](/img/structure/B2917299.png)
4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (4-CPMTQ) is a novel synthetic compound with potential therapeutic applications. It is a member of the quinazoline family of compounds, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral properties. 4-CPMTQ has been found to possess a wide range of biological activities, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 4-CPMTQ has been shown to have anti-cancer and anti-viral properties.
Scientific Research Applications
Antituberculosis Activity
Quinazoline derivatives have been synthesized and evaluated for their antituberculosis activity. Notably, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of quinazoline compounds in developing antituberculosis agents. The cytotoxic effects of these compounds were also evaluated, showing no toxic effects against mouse fibroblasts, indicating their safety profile for further investigation (Selvam Chitra et al., 2011).
Anti-inflammatory and Analgesic Agents
Quinazoline derivatives have been synthesized and characterized for their potential as anti-inflammatory and analgesic agents. The evaluation of novel 4(3H)-quinazolinone derivatives for anti-inflammatory and analgesic activities revealed promising results, underscoring the versatility of quinazoline scaffolds in medicinal chemistry (A. A. Farag et al., 2012).
Antioxidant Activity
Research on quinazoline derivatives has extended to their evaluation as antioxidant agents. The synthesis and characterization of new quinazolines as potential antimicrobial agents have been explored, with some derivatives screened for their antibacterial and antifungal activities. This research opens avenues for the use of quinazoline compounds in combating microbial infections and potentially as antioxidant additives for various applications (N. Desai et al., 2007).
Environmental Applications
Quinazoline derivatives have also found applications in environmental science, particularly in the treatment of organic pollutants. The utilization of redox mediators in conjunction with oxidoreductive enzymes for the degradation of recalcitrant compounds in wastewater treatment highlights the environmental significance of these compounds. Such applications demonstrate the potential of quinazoline derivatives in enhancing the efficiency of enzymatic degradation processes for a cleaner environment (Maroof Husain & Q. Husain, 2007).
properties
IUPAC Name |
4-(3-chlorophenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-9-11-16(12-10-15)14-27-22-24-20-8-3-2-7-19(20)21(25-22)26-18-6-4-5-17(23)13-18/h4-6,9-13H,2-3,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKLIGJVVDVBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2917218.png)
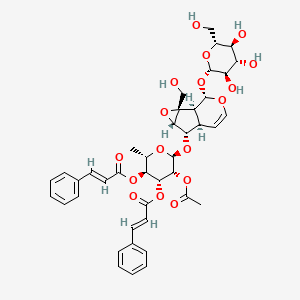
![N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea](/img/structure/B2917222.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917223.png)
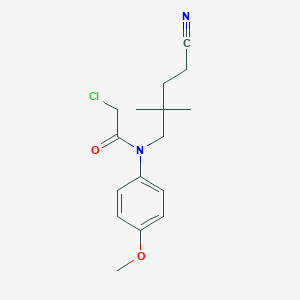
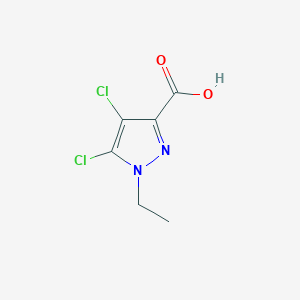
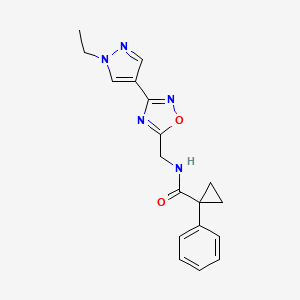
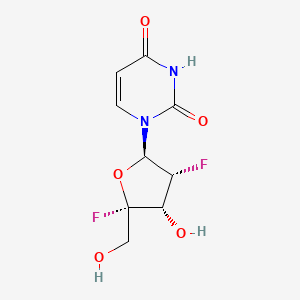
![11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2917233.png)
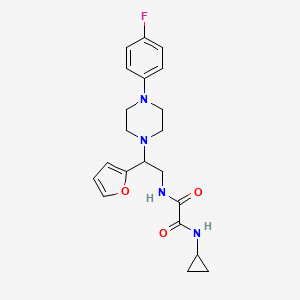
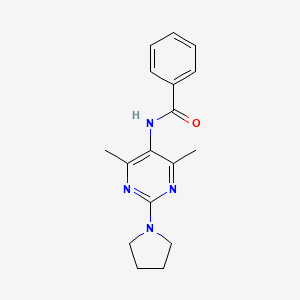
![2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2917238.png)
